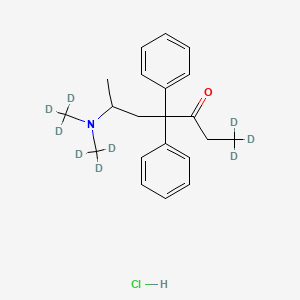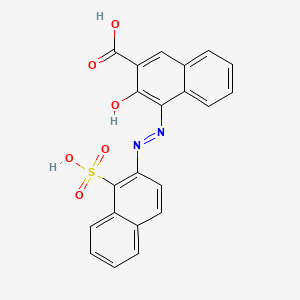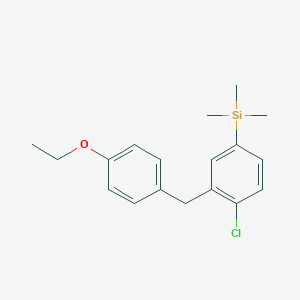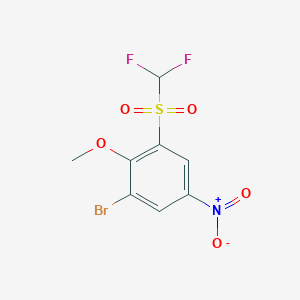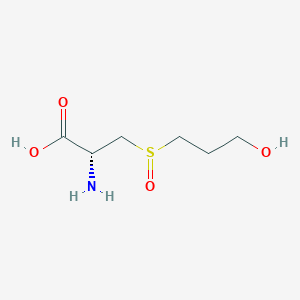
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains an amino group, a hydroxypropyl group, and a sulfinyl group attached to a propanoic acid backbone. These functional groups contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-Amino-3-mercaptopropanoic acid with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride; reactions are often conducted in an aqueous or alcoholic medium.
Substitution: Various electrophiles such as alkyl halides; reactions may require a base to deprotonate the amino group.
Major Products Formed
Oxidation: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)sulfonyl)propanoic acid.
Reduction: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)thiol)propanoic acid.
Substitution: Formation of substituted amino derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfinyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-Amino-3-((3-hydroxypropyl)amino)propanoic acid
- (2R)-2-{[(3R)-3-(3,4-difluorophenyl)-3-hydroxypropyl]amino}propanoic acid
Uniqueness
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. This functional group allows for specific oxidation and reduction reactions that are not possible with other compounds lacking the sulfinyl group.
Propriétés
Formule moléculaire |
C6H13NO4S |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-hydroxypropylsulfinyl)propanoic acid |
InChI |
InChI=1S/C6H13NO4S/c7-5(6(9)10)4-12(11)3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-,12?/m0/s1 |
Clé InChI |
JKLZQOWIWNYTTI-XHBICQFHSA-N |
SMILES isomérique |
C(CO)CS(=O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CO)CS(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



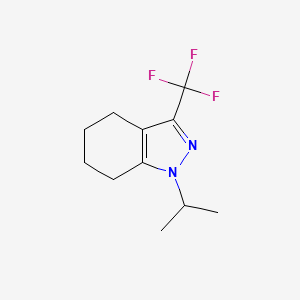
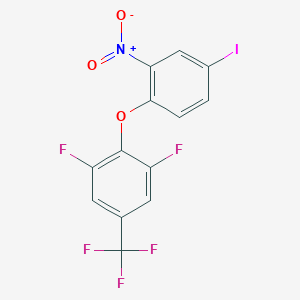
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

